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Compound of Interest

Compound Name: Niobium--platinum (3/1)

Cat. No.: B15486590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical models for the electronic structure of

the A15 superconductor Nb3Pt. Due to the limited availability of direct experimental data for

Nb3Pt, this guide leverages experimental findings for the isostructural and chemically similar

compound Nb3Sn as a benchmark for validation. This approach allows for a critical

assessment of the theoretical predictions for Nb3Pt within the broader context of the A15 family

of superconductors.

Data Presentation: Theory vs. Experiment
The following table summarizes the key features of the electronic structure for Nb3Pt as

predicted by theoretical calculations and compares them with experimental observations for

Nb3Sn.
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Parameter Theoretical (Nb3Pt)
Experimental (Nb3Sn -
Proxy)

Dominant Orbital Contribution

to DOS near Fermi Level
Nb 4d states Primarily Nb 4d states

Overall Electronic Character Metallic Metallic

Fermi Surface Topology
Contains both hole- and

electron-like sheets

Series of nested ellipsoids

centered at the M point of the

Brillouin zone

Calculated Lattice Parameter

(a)
5.24 Å ~5.29 Å (experimental)

Experimental and Theoretical Methodologies
A robust validation of theoretical models hinges on a clear understanding of the underlying

experimental and computational techniques.

Experimental Protocols: De Haas-van Alphen (dHvA)
Effect
The experimental data for Nb3Sn, used here as a proxy, was obtained using the de Haas-van

Alphen (dHvA) effect. This technique is a powerful tool for directly probing the Fermi surface of

a metal.

Methodology:

Sample Preparation: High-purity single crystals of the material are required.

Measurement: The sample is placed in a high magnetic field at low temperatures. The

magnetic susceptibility of the material is then measured as the magnetic field is varied.

Data Analysis: Oscillations in the magnetic susceptibility, periodic in the inverse of the

magnetic field (1/B), are analyzed. The frequencies of these oscillations are directly

proportional to the extremal cross-sectional areas of the Fermi surface perpendicular to the

applied magnetic field.
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Fermi Surface Mapping: By rotating the crystal with respect to the magnetic field, different

extremal areas are measured, allowing for a three-dimensional reconstruction of the Fermi

surface.

Theoretical Methods: Density Functional Theory (DFT)
The theoretical predictions for the electronic structure of Nb3Pt were obtained using first-

principles calculations based on Density Functional Theory (DFT). DFT is a computational

quantum mechanical modeling method used to investigate the electronic structure of many-

body systems.

Computational Details:

Software: Quantum ESPRESSO or similar DFT packages.

Exchange-Correlation Functional: A suitable approximation, such as the Generalized

Gradient Approximation (GGA), is chosen to describe the exchange and correlation effects

between electrons.

Pseudopotentials: Ultrasoft or norm-conserving pseudopotentials are used to represent the

interaction between the valence electrons and the ionic cores.

Plane-Wave Basis Set: The electronic wavefunctions are expanded in a basis set of plane

waves up to a defined kinetic energy cutoff.

Brillouin Zone Integration: The integration over the Brillouin zone is performed using a

Monkhorst-Pack grid of k-points.

Self-Consistent Field (SCF) Cycle: The electronic density is iteratively updated until a self-

consistent solution to the Kohn-Sham equations is achieved.

Post-Processing: The electronic band structure, density of states (DOS), and Fermi surface

are calculated from the self-consistent electron density.

Visualization of the Validation Workflow
The logical workflow for validating theoretical models of the electronic structure of materials like

Nb3Pt against experimental data is depicted in the following diagram.
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Caption: Workflow for validating theoretical electronic structure models.

To cite this document: BenchChem. [Validation of Theoretical Models for Nb3Pt Electronic
Structure: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486590#validation-of-theoretical-models-for-nb3pt-
electronic-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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